This compound is derived from anthraquinone through hydroxylation processes. It can be classified under polyhydroxyanthraquinones, which are known for their diverse chemical properties and biological activities. The synthesis of 1,2,4,6-tetrahydroxyanthraquinone can be achieved through various chemical methods that involve the functionalization of the anthraquinone framework.
The synthesis of 1,2,4,6-tetrahydroxyanthraquinone can be approached through several methods:
The reaction conditions for synthesizing 1,2,4,6-tetrahydroxyanthraquinone typically involve:
The molecular structure of 1,2,4,6-tetrahydroxyanthraquinone features a planar arrangement typical of anthraquinones. The presence of four hydroxyl groups significantly influences its chemical reactivity and physical properties.
C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=CC(=C3O)O)O)O
1,2,4,6-Tetrahydroxyanthraquinone participates in several types of chemical reactions:
Common reagents for these reactions include:
The biological activity of 1,2,4,6-tetrahydroxyanthraquinone has been studied in various contexts. Its mechanism involves:
1,2,4,6-Tetrahydroxyanthraquinone has several scientific uses:
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4